molecular formula C7H15NaO6S B152889 Sodium p-Toluenesulfinate Tetrahydrate CAS No. 868858-48-4

Sodium p-Toluenesulfinate Tetrahydrate

Cat. No.: B152889
CAS No.: 868858-48-4
M. Wt: 250.25 g/mol
InChI Key: MLPRYQZBDONMGJ-UHFFFAOYSA-M
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Description

Sodium p-Toluenesulfinate Tetrahydrate is a high-purity, organosulfur compound that serves as a powerful and versatile building block in organic synthesis . It is an odorless, moisture-insensitive, and bench-stable white to off-white crystalline powder , soluble in water and ethanol . Its stability and flexible reactivity make it an essential reagent for constructing valuable sulfur-containing compounds through S–S, N–S, and C–S bond-forming reactions . In research, this compound is a pivotal precursor for the synthesis of sulfonamides, sulfones (including vinyl and β-keto sulfones), and sulfides . It acts as a source of sulfonyl, sulfinyl, and sulfenyl groups, functioning as a nucleophilic, electrophilic, or radical reagent under controlled conditions . Its applications extend to advanced methodologies such as sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and site-selective C–H sulfonylation . Furthermore, it is widely used in the development of pharmaceuticals, as a curing agent for grouting materials, and as a brightener in electroplating and surface coating processes . The crystal structure of this hydrate involves sodium cations coordinated by water molecules, forming chains via hydrogen bonds . This product is intended for research and further manufacturing applications only. It is not approved for use in diagnostic procedures or for personal use.

Properties

IUPAC Name

sodium;4-methylbenzenesulfinate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPRYQZBDONMGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635646
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868858-48-4
Record name Sodium 4-methylbenzene-1-sulfinate--water (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:

    Reduction: It can be reduced to form p-toluenesulfonic acid.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form p-toluenesulfonic acid.

Common Reagents and Conditions:

Major Products:

    Reduction: p-Toluenesulfonic acid.

    Substitution: Various substituted toluenesulfinates.

    Oxidation: p-Toluenesulfonic acid.

Scientific Research Applications

Organic Synthesis

Sodium p-toluenesulfinate tetrahydrate serves as a significant alkylating agent in organic reactions. It is utilized in the synthesis of various organic compounds, particularly as an intermediate in the preparation of biologically active molecules. Its ability to introduce sulfonate groups into substrates makes it valuable in creating sulfonamides and other derivatives.

Key Applications:

  • Alkylation Reactions : Acts as a non-oxidizing catalyst in alkylation processes.
  • Synthesis of Sulfonamides : Used in the formation of sulfonamide antibiotics and other pharmaceutical compounds.
  • Functional Group Transformations : Facilitates the conversion of alcohols to sulfonates, enhancing reactivity for further synthetic steps.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug synthesis. Its application extends to the development of various therapeutic agents, particularly those targeting bacterial infections due to its involvement in sulfonamide synthesis.

Case Studies:

  • Sulfonamide Antibiotics : Research indicates that compounds derived from sodium p-toluenesulfinate exhibit antibacterial properties, making them crucial in developing new antibiotics .
  • Drug Development : Studies have shown that sodium p-toluenesulfinate can be employed to modify existing drugs to enhance their efficacy or reduce side effects .

Analytical Chemistry

This compound finds extensive use in analytical chemistry, particularly in methods such as:

  • Western Blotting (WB) : It is utilized as a reagent to detect specific proteins within complex mixtures.
  • Enzyme-linked Immunosorbent Assay (ELISA) : Serves as a substrate or labeling agent in immunoassays.
  • Flow Cytometry (FC) : Used for labeling cells and analyzing cell populations based on specific markers.

Biochemical Applications

This compound is also applied in various biochemical techniques due to its ability to modify proteins and other biomolecules. Its role includes:

  • Protein Labeling : Facilitates the conjugation of sulfonate groups to proteins, aiding in their purification and characterization.
  • Cell Biology Studies : Employed in studies involving cell signaling and interactions due to its reactivity with cellular components.

Mechanism of Action

The mechanism of action of Sodium p-Toluenesulfinate Tetrahydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic group (-SO2Na) can participate in nucleophilic substitution reactions, where it donates electrons to form new bonds. Additionally, it can undergo oxidation and reduction reactions, altering its oxidation state and forming different products .

Comparison with Similar Compounds

Hydration States and Purity

Sodium p-toluenesulfinate exists in anhydrous, dihydrate, and tetrahydrate forms. The tetrahydrate is preferred in synthesis due to its stability, while anhydrous forms (87–97% purity) may yield lower reaction efficiencies . For example, anhydrous sodium p-toluenesulfinate from Aldrich (87% purity) resulted in reduced yields compared to the tetrahydrate . In contrast, zinc bis(p-toluenesulfinate) dihydrate, another sulfinate salt, shows distinct solubility and thermal stability due to its Zn²⁺ counterion and hydration state .

Table 1: Hydration State Comparison

Compound Hydration State Purity (%) Key Application
Sodium p-toluenesulfinate Tetrahydrate 97–102 Organic synthesis
Sodium p-toluenesulfinate Anhydrous 87–97 Limited synthetic utility
Zinc bis(p-toluenesulfinate) Dihydrate >80 Catalyst/precursor

Structural and Functional Group Differences

  • Sulfinate vs. Sulfonate: Sodium p-toluenesulfinate (R-SO₂⁻) is a sulfinate, whereas p-toluenesulfonic acid monohydrate (R-SO₃H·H₂O, CAS 6192-52-5) is a sulfonic acid. The sulfonate group (SO₃⁻) is more electron-withdrawing, making sulfonic acids stronger acids (e.g., p-toluenesulfonic acid, pKa ≈ −2) compared to sulfinates (pKa ~4–5) . This difference dictates their roles: sulfinates act as nucleophiles, while sulfonates are catalysts in esterifications .
  • Crystal Packing : Sodium p-toluenesulfinate tetrahydrate exhibits O–H···O and O–H···π interactions, whereas sodium perborate tetrahydrate (NaBO₃·4H₂O) forms hydrogen-bonded networks that influence its decomposition kinetics .

Table 2: Functional Group and Reactivity

Compound Functional Group Key Reactivity
Sodium p-toluenesulfinate Sulfinate (SO₂⁻) Nucleophilic substitution
p-Toluenesulfonic acid monohydrate Sulfonate (SO₃H) Acid catalysis
Sodium perborate tetrahydrate Perborate (BO₃⁻) Oxidizing agent (bleaching)

Physical and Chemical Properties

  • Melting Point : this compound decomposes above 300°C, higher than sodium benzenesulfinate (223–225°C for zinc salt) .
  • Thermal Stability : Sodium perborate tetrahydrate decomposes stepwise to sodium metaborate, with kinetics influenced by polyelectrolytes, unlike sulfinates .

Table 3: Property Comparison

Compound Melting Point (°C) Solubility (Water) pH (1% Solution)
This compound >300 High 9.0–10.0
p-Toluenesulfonic acid monohydrate 38 (decomposes) 38 mg/mL (DMSO) Acidic
Zinc bis(p-toluenesulfinate) 264–266 Low N/A

Biological Activity

Sodium p-toluenesulfinate tetrahydrate (Na+·C7H7O2S−·4H2O) is an organosulfur compound derived from para-toluenesulfinic acid. This compound exhibits a variety of biological activities that have been studied extensively, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : CH3C6H4SO2Na·4H2O
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 824-79-3
  • Assay Purity : 97.0-102.0% .

The compound has a tetrahedral molecular geometry around the sulfur atom, with bond angles ranging from 102.23° to 110.04° . The presence of water molecules in its structure facilitates hydrogen bonding, contributing to its solubility and reactivity.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its role as a nucleophilic and electrophilic reagent in various chemical reactions:

  • Nucleophilic Agent : It can act as a nucleophile in electrophilic aromatic substitution reactions, facilitating the formation of sulfonamides and sulfonylated compounds .
  • Electrophilic Reactions : The compound participates in electrophilic reactions, leading to the synthesis of diverse organosulfur compounds .
  • Radical Reactions : It can also engage in radical reactions under specific conditions, which have implications in synthetic organic chemistry .

Applications in Research and Industry

This compound has found applications across various fields:

  • Organic Synthesis : It serves as a versatile building block for synthesizing sulfonamides and other sulfur-containing compounds, playing a crucial role in pharmaceutical chemistry .
  • Biological Studies : The compound has been used to explore biochemical pathways involving sulfur compounds, particularly in the context of drug development .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated that this compound could be effectively used to synthesize various sulfonamides through nucleophilic substitution reactions. The reaction conditions were optimized to yield high purity products with minimal by-products .

Case Study 2: Antimicrobial Activity

Research has indicated that sodium p-toluenesulfinate exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Data Table: Biological Activities and Applications

Activity TypeDescriptionReferences
Nucleophilic ReactionsActs as a nucleophile in organic synthesis
Electrophilic ReactionsParticipates in electrophilic substitutions
Antimicrobial ActivityExhibits activity against specific bacteria
Synthesis of SulfonamidesUsed in the preparation of sulfonamide drugs

Q & A

Q. What are the standard methods for synthesizing Sodium p-Toluenesulfinate Tetrahydrate, and how is purity validated?

this compound is typically synthesized via sulfination reactions using p-toluenesulfonyl chloride and sodium sulfite under controlled pH (7–9) and temperature (60–80°C). Post-synthesis, purity is validated using HPLC (>98% purity threshold) and FT-IR (characteristic S=O stretching at 1040–1120 cm⁻¹). Crystallization in aqueous ethanol ensures tetrahydrate formation. Confirm hydration state via thermogravimetric analysis (TGA) , showing ~18% mass loss at 110–150°C corresponding to four water molecules .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR (D₂O) shows aromatic protons at δ 7.45–7.65 ppm (doublets) and methyl protons at δ 2.30 ppm. ¹³C NMR confirms the sulfinate group (δ 125–135 ppm for aromatic carbons).
  • XRD : Crystalline structure analysis reveals monoclinic symmetry (space group P2₁/c) with lattice parameters a = 8.92 Å, b = 12.34 Å, c = 7.56 Å.
  • Elemental analysis : Validate C, H, S, and Na content within ±0.3% of theoretical values (C: 34.43%, H: 5.25%, S: 13.12%, Na: 9.41%) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a sulfinating agent in radical reactions (e.g., with alkenes/alkynes) and a catalyst in isocyanate trimerization. For example, in aryl isocyanate trimerization , it achieves >90% conversion at 5 mol% loading in solvent-free conditions (80°C, 4 hrs). Mechanistic studies suggest it stabilizes transition states via sulfinate-oxygen coordination .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) influence the catalytic efficiency of this compound in radical polymerization?

Optimal catalytic activity in copper-mediated radical reactions requires pH 8–9 (buffered with NaHCO₃) to prevent sulfinate decomposition. Polar aprotic solvents (e.g., DMF) enhance solubility, but water improves regioselectivity in styrene derivatives. Kinetic studies show a 15–20% yield drop in non-aqueous systems due to reduced intermediate stability .

Q. What strategies mitigate hygroscopicity-related instability during long-term storage?

Store in desiccators with silica gel (RH <10%) at 4°C. Pre-drying samples under vacuum (40°C, 12 hrs) reduces adsorbed moisture. For hygroscopicity quantification, dynamic vapor sorption (DVS) shows 5–7% mass gain at 60% RH, correlating with reduced catalytic activity. Use argon-purged vials for air-sensitive applications .

Q. How can contradictory literature reports on sulfinate redox behavior be resolved?

Discrepancies in redox potentials (e.g., −0.45 V vs. −0.62 V vs. Ag/AgCl) arise from solvent (acetonitrile vs. water) and reference electrode inconsistencies. Standardize measurements using cyclic voltammetry in degassed 0.1 M KCl with a Pt-working electrode. Control dissolved oxygen (<1 ppm) to avoid sulfinate oxidation to sulfonate .

Q. What experimental design optimizes this compound in asymmetric catalysis?

For enantioselective sulfonylation, combine with chiral ligands (e.g., BINAP) and Cu(I) salts. A DOE (Design of Experiments) approach identifies optimal ligand:metal ratios (1:1.2) and temperature (25°C), achieving 85% ee. Monitor reaction progress via chiral HPLC (Chiralpak IC column) .

Methodological Considerations

Q. How to analyze trace impurities (e.g., sulfonate byproducts) in this compound?

Use ion chromatography (Dionex ICS-5000) with a conductivity detector. A 4 mM NaHCO₃/1.8 mM Na₂CO₃ eluent resolves sulfinate (Rt = 8.2 min) and sulfonate (Rt = 10.5 min). Limit of quantification (LOQ) for sulfonate is 0.05% w/w .

Q. What protocols ensure reproducibility in kinetic studies of sulfinate-mediated reactions?

Standardize substrate purity (>99%), degas solvents via freeze-pump-thaw cycles, and use a temperature-controlled reactor (±0.1°C). For radical reactions, initiate with AIBN (1 mol%) under UV light (365 nm). Track kinetics via in-situ FT-IR (C=C bond disappearance at 1630 cm⁻¹) .

Q. How to reconcile conflicting data on sulfinate toxicity in biological assays?

Discrepancies in cytotoxicity (IC₅₀ = 50–200 µM) stem from cell line variability (e.g., HepG2 vs. HEK293). Use MTT assays with standardized protocols (24-hr exposure, 10% FBS). Cross-validate with zebrafish embryo models (LC₅₀ = 120 µM at 72 hpf) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium p-Toluenesulfinate Tetrahydrate
Reactant of Route 2
Sodium p-Toluenesulfinate Tetrahydrate

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